molecular formula C8H7NO4 B14846341 4-Formyl-6-methoxypyridine-2-carboxylic acid

4-Formyl-6-methoxypyridine-2-carboxylic acid

Cat. No.: B14846341
M. Wt: 181.15 g/mol
InChI Key: PRLGXRGOWKJSPD-UHFFFAOYSA-N
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Description

4-Formyl-6-methoxypyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO4 It is characterized by a pyridine ring substituted with a formyl group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-6-methoxypyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the formylation of 6-methoxypyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Another method involves the oxidation of 4-methyl-6-methoxypyridine-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the methyl group to a formyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-6-methoxypyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formyl-6-methoxypyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

4-Formyl-6-methoxypyridine-2-carboxylic acid can be compared with other similar compounds such as:

    6-Methoxypyridine-2-carboxaldehyde: Lacks the carboxylic acid group at the 2-position.

    2-Methoxypyridine-4-carboxylic acid: Has the carboxylic acid group at the 4-position instead of the 2-position.

    6-Methoxypyridine-2-carboxylic acid: Lacks the formyl group at the 4-position.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-formyl-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H7NO4/c1-13-7-3-5(4-10)2-6(9-7)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PRLGXRGOWKJSPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)O)C=O

Origin of Product

United States

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